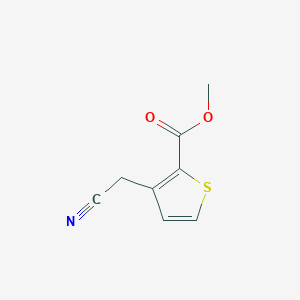
Methyl 3-cyanomethylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cyanomethyl)thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring substituted with a cyanomethyl group and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of methyl 3-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives, which can be further modified to obtain the desired compound.
Análisis De Reacciones Químicas
Methyl 3-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(cyanomethyl)thiophene-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-(cyanomethyl)thiophene-2-carboxylate and its derivatives involves interactions with various molecular targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to their biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application .
Comparación Con Compuestos Similares
Methyl 3-(cyanomethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound is used in the synthesis of various pharmaceuticals and has similar applications in organic synthesis.
3-Methyl-2-thiophenecarboxaldehyde: This compound is used in the synthesis of other thiophene derivatives and has applications in the production of dyes and pesticides.
The uniqueness of methyl 3-(cyanomethyl)thiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
methyl 3-(cyanomethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 |
Clave InChI |
UTHLJSLBWQFPJY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CS1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


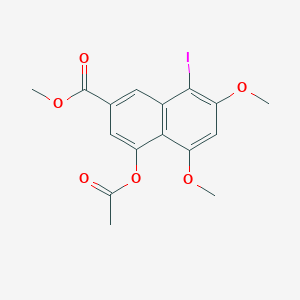
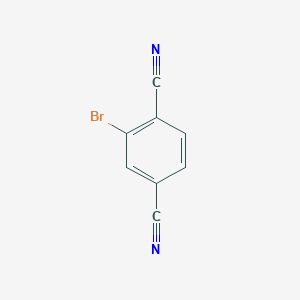
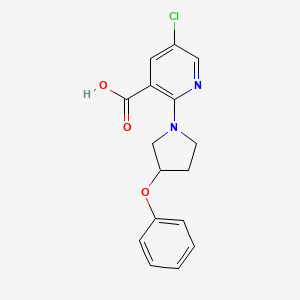
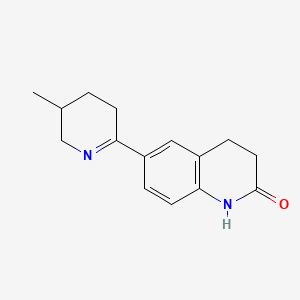


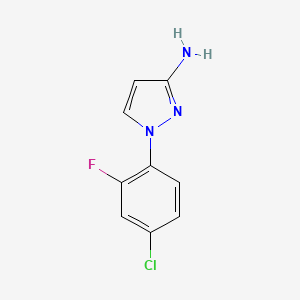
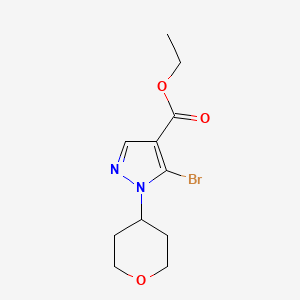
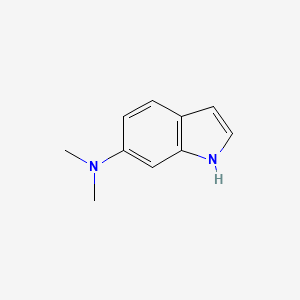

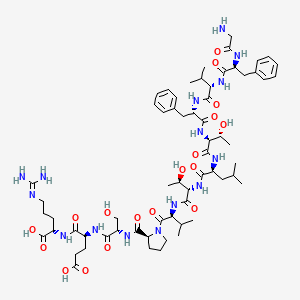
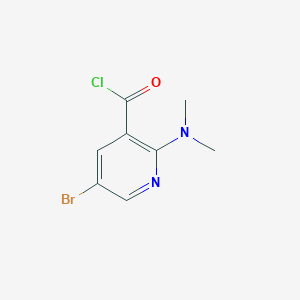

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
